(R)-N-Boc-2-aminobutylamine
Description
Significance of Stereochemistry in Molecular Design and Synthesis
Stereochemistry, the study of the 3D structure of molecules, is a cornerstone of modern drug design and development. patsnap.comnumberanalytics.com Many biological targets, such as enzymes and receptors, are themselves chiral, meaning they can distinguish between different stereoisomers of a drug molecule. patsnap.com This is often described by the "lock-and-key" model, where a drug's specific three-dimensional shape is crucial for it to bind effectively to its target. numberanalytics.com
Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. patsnap.comnih.gov One enantiomer of a chiral drug may produce the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. patsnap.com Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in the pharmaceutical industry to enhance efficacy and minimize adverse reactions. patsnap.com Furthermore, the stereochemistry of a drug can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.comnumberanalytics.com
The Role of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis, the process of preparing chiral compounds in an enantiomerically pure or enriched form, heavily relies on the use of chiral building blocks. wiley.com These are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product. researchgate.net Chiral amines, in particular, are vital intermediates in the synthesis of a wide array of pharmaceuticals and natural products. sigmaaldrich.com
The use of chiral building blocks is a key strategy for introducing stereocenters with a defined configuration. wiley.com This approach is often more efficient and predictable than other methods of asymmetric synthesis. Common sources of chiral building blocks include naturally occurring compounds like amino acids and terpenes. wiley.comresearchgate.net The development and application of novel chiral building blocks continue to be an active area of research, enabling the synthesis of increasingly complex and potent molecules. researchgate.netsigmaaldrich.com
Protective Group Strategies for Amines: Focus on the tert-Butyloxycarbonyl (Boc) Moiety
In the multi-step synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. chemistrysteps.comresearchgate.net For amines, one of the most widely used protecting groups is the tert-butyloxycarbonyl (Boc) group. numberanalytics.comjk-sci.com
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This converts the nucleophilic and basic amine into a carbamate (B1207046), which is significantly less reactive. chemistrysteps.com The popularity of the Boc group stems from its ease of introduction and its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic. organic-chemistry.orgreddit.com
| Reagent | Base (if applicable) | Solvent (if applicable) |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), Acetonitrile, Water |
The Boc group is known for its stability towards basic and nucleophilic conditions, making it a robust protecting group in many synthetic sequences. organic-chemistry.orgreddit.com However, it is readily cleaved under acidic conditions. chemistrysteps.comwikipedia.org The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine. chemistrysteps.com
Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol (B129727) are commonly employed for Boc deprotection. wikipedia.org The lability of the Boc group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions. wikipedia.org It's worth noting that prolonged exposure to even mildly acidic conditions, such as those used in some chromatographic purifications (e.g., with TFA in the eluent), can lead to gradual cleavage of the Boc group. researchgate.net
| Reagent | Solvent |
|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |
| Hydrochloric acid (HCl) | Methanol, Ethyl acetate |
| Aqueous phosphoric acid | - |
In the synthesis of complex molecules with multiple functional groups, such as peptides and natural products, an orthogonal protection strategy is often essential. fiveable.me This strategy involves the use of two or more protecting groups that can be removed under different, non-interfering conditions. fiveable.me This allows for the selective deprotection and modification of one functional group while others remain protected. fiveable.me
The Boc group is a key component of many orthogonal protection schemes. organic-chemistry.org For instance, in peptide synthesis, the Boc group (acid-labile) can be used for α-amino group protection in conjunction with benzyl (B1604629) (Bzl) groups (hydrogenolysis-labile) for side-chain protection. researchgate.net Another common orthogonal pairing is the Boc group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgiris-biotech.de This allows for the selective removal of the Fmoc group with a base like piperidine (B6355638), leaving the Boc-protected groups intact, or vice-versa. iris-biotech.de The ability to employ such strategies provides chemists with precise control over the synthetic route, enabling the construction of highly complex and functionalized molecules. fiveable.me
The Chemical Compound: (R)-N-Boc-2-aminobutylamine
This compound is a chiral building block that incorporates the key features discussed above: a chiral center, a primary amine, and a Boc-protected amine.
Properties of this compound
This compound is characterized by the following physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀N₂O₂ | chembk.comchemimpex.comnih.gov |
| Molar Mass | 188.27 g/mol | chembk.comnih.gov |
| IUPAC Name | tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate | nih.gov |
Synthesis of this compound
The synthesis of N-Boc protected amines can be achieved through various routes. researchgate.net A common method involves the direct reductive amination of a carbonyl compound with a primary amine, followed by in-situ Boc protection. nih.gov Another approach is the selective protection of one amino group in a diamine. For instance, in the synthesis of related N-Boc protected diamines, the ratio of the diamine to di-tert-butyl dicarbonate can be adjusted to favor mono-protection. researchgate.net
Applications in Research
This compound and similar chiral N-Boc protected amines are valuable intermediates in several areas of chemical research:
Pharmaceutical Development: These compounds serve as key building blocks in the synthesis of pharmaceutical agents. The chiral nature is often crucial for the biological activity of the final drug molecule. chemimpex.com
Peptide Synthesis: The Boc-protected amine allows for its use in peptide synthesis, where the protecting group prevents unwanted side reactions during peptide coupling. chemimpex.com
Organic Synthesis: It is employed as a versatile building block for the development of new synthetic methodologies and the construction of complex target molecules. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-aminobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIEECLAFGKTM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of R N Boc 2 Aminobutylamine in Complex Organic Synthesis
As a Versatile Chiral Building Block
The inherent chirality and bifunctional nature of (R)-N-Boc-2-aminobutylamine make it a prized starting material in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the free primary amine, enabling sequential and controlled elaboration of the molecular framework. This strategic protection is crucial for its application in constructing complex target molecules where regioselectivity and stereocontrol are paramount.
Construction of Nitrogen-Containing Heterocyclic Systems
The diamine structure of this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are core scaffolds in many pharmaceuticals and biologically active compounds.
One notable application is in the construction of quinazolinone derivatives . Research has demonstrated a one-pot, three-component protocol for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, where chiral N-Boc-amino acids are key starting materials. wikipedia.org While this specific protocol doesn't start from this compound itself, the resulting quinazolinone structures highlight the importance of chiral Boc-protected amino functionalities in generating these heterocyclic systems with high enantiomeric purity. The general strategy involves the coupling of an anthranilic acid, an N-Boc-amino precursor, and an amine, mediated by reagents like copper(II) chloride to prevent racemization. wikipedia.org
The synthesis of other heterocyclic systems such as piperidines and imidazoles often involves the use of diamine precursors. For instance, multi-step routes to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives have been developed from chiral amino acids like L-glutamic acid. These syntheses underscore the utility of chiral N-Boc protected amines in building complex heterocyclic structures.
| Heterocyclic System | Synthetic Strategy | Key Features |
| Quinazolinones | Three-component reaction of anthranilic acids, N-Boc-amino acids, and amines. wikipedia.org | High enantiomeric purity is maintained, crucial for bioactive compounds. wikipedia.org |
| Piperidines | Multi-step synthesis from chiral pool starting materials like L-glutamic acid. | The N-Boc group allows for selective modifications of the piperidine (B6355638) ring. |
| Imidazoles | Various methods including cyclization of α-amino ketone intermediates. | Diamine precursors can be utilized to form the imidazole (B134444) core. |
Synthesis of Chiral Polyamine Derivatives
Polyamines are ubiquitous in biological systems and play critical roles in cellular processes. The synthesis of chiral polyamine derivatives is of significant interest for developing therapeutic agents and biochemical probes. psu.edu this compound provides an excellent starting point for the synthesis of such molecules due to its pre-installed chiral center and differentiated amino groups.
The selective protection of one amino group allows for the stepwise elongation of the polyamine chain. Methodologies for the regioselective protection of polyamines are crucial, often involving reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect secondary amines while leaving primary amines free for further reaction, or vice versa. psu.edu Starting with a chiral, mono-protected diamine like this compound simplifies these synthetic sequences significantly. For example, the free primary amine can be alkylated or acylated, followed by deprotection of the Boc group and subsequent functionalization of the newly liberated amine, allowing for the controlled assembly of complex chiral polyamines.
Integration into Peptidomimetics and Amino Acid Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. Chiral diamines are key components in the construction of various peptide bond surrogates. The (R)-2-aminobutylamino moiety can be incorporated into peptide backbones to introduce conformational constraints or novel side-chain functionalities.
The synthesis of such analogues often involves the coupling of the chiral diamine with amino acids or peptide fragments. The Boc-protected amine of this compound allows for its use in standard peptide synthesis protocols. After coupling via its free primary amine, the Boc group can be removed under acidic conditions to allow for further elongation of the peptide chain. This integration can lead to novel peptide analogues with unique structural and biological properties. For example, carbamates, which are structurally related to the Boc-protected amine, are often used as stable replacements for the labile amide bonds in peptides. acs.org
Application in Natural Product Synthesis and Analogues
The synthesis of natural products and their analogues is a driving force in organic chemistry, often requiring the use of chiral building blocks to achieve the desired stereochemistry. While direct total syntheses of natural products using this compound are not extensively documented in readily available literature, its structural motif is present in various biologically active molecules. Its utility as a chiral building block makes it a potential intermediate in the synthesis of complex natural product analogues. For instance, the synthesis of chiral intermediates for PI3K inhibitors, which are based on a quinazolinone core, has been demonstrated using related chiral N-Boc protected precursors. wikipedia.org
Role in Asymmetric Synthetic Transformations
Beyond its role as a structural component, the chiral nature of this compound and its derivatives can be leveraged to control the stereochemistry of new chiral centers formed during a reaction. When incorporated into a molecule, the existing stereocenter can influence the facial selectivity of approaching reagents, leading to diastereoselective outcomes.
Diastereoselective Reactions Facilitated by this compound Derivatives
Once this compound is incorporated into a larger molecule, its chiral center can direct subsequent reactions. For example, derivatives of this compound can be used as chiral auxiliaries, where the stereocenter biases the formation of a new stereocenter, and the auxiliary is later removed.
A common strategy involves the formation of an imine from the primary amine of a deprotected derivative of this compound. The subsequent nucleophilic addition to this chiral imine would proceed with a facial bias induced by the adjacent chiral center, leading to a diastereoselective synthesis of a new amine.
Another example is the alkylation of derivatives. If the nitrogen atom of the deprotected 2-amino group is part of a nucleophilic species (e.g., an enamine or an amide enolate), the ethyl group at the chiral center can sterically hinder one face of the molecule, directing an incoming electrophile to the opposite face, thus resulting in a diastereoselective alkylation. Such stereoselective transformations are fundamental in asymmetric synthesis for building molecules with multiple, well-defined stereocenters.
Enantioselective Formation of Stereocenters
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the application of This compound as a chiral auxiliary or catalyst in the enantioselective formation of stereocenters. Extensive searches for its use in common asymmetric transformations—such as alkylations, aldol (B89426) reactions, conjugate additions, or Diels-Alder reactions—did not yield any concrete examples, detailed research findings, or corresponding data on stereochemical outcomes (e.g., diastereomeric ratios or enantiomeric excesses).
While the broader class of N-Boc-protected chiral diamines has been explored in various areas of asymmetric synthesis, the specific compound This compound is not featured in the available literature for the applications requested. Consequently, no data tables or detailed research findings on its efficacy and substrate scope in controlling the formation of new stereocenters can be provided at this time.
Further research and publication in peer-reviewed scientific journals would be necessary to establish the role and effectiveness of This compound in the field of enantioselective synthesis.
Derivatization and Chemical Transformations of R N Boc 2 Aminobutylamine
Functional Group Interconversions of the Primary Amine (after deprotection)
The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent, to liberate the free primary amine, (R)-2-aminobutylamine. This deprotection step is fundamental to unmasking the nucleophilic character of the amine, paving the way for a wide array of functional group interconversions. solubilityofthings.com Once deprotected, the chiral primary amine becomes a versatile handle for further synthetic modifications.
Common transformations of the primary amine include:
N-Alkylation and N-Arylation: The primary amine can be converted into secondary or tertiary amines through reactions with alkyl or aryl halides. Reductive amination, a two-step one-pot process involving condensation with an aldehyde or ketone to form an imine followed by reduction (e.g., with sodium triacetoxyborohydride), is another prevalent method for N-alkylation. nih.gov
Conversion to Azides: The amine can be transformed into an azide (B81097) (R-N₃) via diazotization followed by substitution with an azide salt. This transformation is useful for introducing a functional group that can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Conversion to Halides: Through diazotization and subsequent reaction with appropriate copper(I) halides (Sandmeyer reaction), the amino group can be replaced by a halogen (Cl, Br), providing a substrate for nucleophilic substitution or cross-coupling reactions.
Deamination: The amino group can be completely removed and replaced with a hydrogen atom through diazotization followed by reduction, for instance, with hypophosphorous acid (H₃PO₂).
Table 1: Representative Functional Group Interconversions of (R)-2-aminobutylamine
| Transformation | Reagents | Product Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X), Base | Secondary Amine (R-NH-R') | Further alkylation, amide formation |
| Reductive Amination | Aldehyde/Ketone (R'C(O)R''), NaBH(OAc)₃ | Secondary/Tertiary Amine | Synthesis of complex amines |
| Conversion to Azide | 1. NaNO₂, aq. HCl; 2. NaN₃ | Azide (R-N₃) | Cycloadditions (Click Chemistry), Reduction to amine |
| Conversion to Halide | 1. NaNO₂, aq. HX; 2. CuX | Alkyl Halide (R-X) | Nucleophilic substitution, Grignard formation, Coupling reactions |
Formation of Amides and Urea (B33335) Derivatives
The nucleophilic primary amine of deprotected (R)-N-Boc-2-aminobutylamine readily participates in acylation reactions to form stable amide bonds. This is one of the most common derivatizations, widely employed in medicinal chemistry and peptide synthesis. The reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or an activated carboxylic acid (e.g., using coupling reagents like DCC or HATU). nih.gov
Urea derivatives are also readily accessible. nih.gov There are two primary routes to their synthesis starting from this compound:
Reaction with Isocyanates: After deprotection of the Boc group, the resulting (R)-2-aminobutylamine can be reacted directly with a wide variety of isocyanates (R'-N=C=O) to furnish unsymmetrical urea derivatives.
In Situ Isocyanate Formation: The N-Boc protected amine can be converted directly into an isocyanate intermediate. This is achieved by treatment with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.orgnih.gov This reactive intermediate is not isolated but is trapped in the same pot with a primary or secondary amine to yield unsymmetrical di- or trisubstituted ureas. organic-chemistry.org This one-pot method avoids the handling of potentially hazardous isocyanates. nih.gov
Table 2: Synthesis of Amide and Urea Derivatives
| Starting Material | Reagent(s) | Intermediate | Product Class | Example Product Structure |
|---|---|---|---|---|
| (R)-2-aminobutylamine | Acetyl Chloride (CH₃COCl), Base | - | Amide | CH₃CH₂CH(NHCOCH₃)CH₃ |
| (R)-2-aminobutylamine | Phenyl Isocyanate (PhNCO) | - | Urea | CH₃CH₂CH(NHC(O)NHPh)CH₃ |
| This compound | 1. 2-Chloropyridine, (CF₃SO₂)₂O; 2. R'R''NH | (R)-CH₃CH₂CH(NCO)CH₃ | Urea | CH₃CH₂CH(NHC(O)NR'R'')CH₃ |
Reactions at the Carbon Backbone for Extended Molecular Structures
Direct functionalization of the unactivated sp³-hybridized carbon atoms of the butyl chain in this compound is challenging due to the lack of activating groups. Therefore, extending the molecular structure typically involves multi-step sequences where the amine functionality is used as a synthetic handle.
One strategy involves the N-alkylation of the protected amine with a bifunctional reagent. For example, reaction with an ω-haloester after deprotonation of the Boc-protected nitrogen with a strong base (e.g., NaH) can introduce an ester-terminated side chain. nih.gov Subsequent chemical manipulation of the ester group can then be used to build more complex structures.
Alternatively, the primary amine can be transformed into a different functional group that is more amenable to carbon-carbon bond formation, as outlined in section 4.1. For instance, conversion of the amine to an iodide or triflate would generate an electrophilic center suitable for participating in organometallic cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), thereby attaching new aryl, vinyl, or alkynyl groups to the carbon backbone. While these are standard synthetic strategies, their specific application to extend the carbon backbone of (R)-2-aminobutylamine requires this initial functional group interconversion.
Orthogonal Protecting Group Manipulation
The Boc group is a cornerstone of orthogonal protection strategies in multi-step synthesis. nih.gov An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others, enabling precise, sequential modifications at different sites within a complex molecule. nih.govgoogle.com The Boc group is acid-labile, which contrasts with the cleavage conditions for many other common amine and alcohol protecting groups. organic-chemistry.org
This orthogonality is frequently exploited in peptide synthesis and the construction of complex natural products. For example, a synthetic intermediate derived from this compound might also contain:
An Fmoc (9-fluorenylmethoxycarbonyl) group protecting another amine. The Fmoc group is stable to acid but is cleaved under mild basic conditions (e.g., piperidine (B6355638) in DMF).
A Cbz (carboxybenzyl) or Bn (benzyl) group protecting an amine or alcohol. These groups are stable to both acid and base but are removed by catalytic hydrogenolysis.
Silyl ethers (e.g., TBDMS, TIPS) protecting hydroxyl groups. These are generally stable to a range of conditions but are selectively cleaved by fluoride (B91410) ion sources (e.g., TBAF).
This compatibility allows a synthetic chemist to unmask a specific functional group for reaction by choosing the appropriate deprotection reagent, while all other protected functionalities remain intact. The Boc group's stability towards bases, nucleophiles, and catalytic hydrogenation makes it an ideal orthogonal partner for Fmoc, Cbz, and various ester protecting groups. organic-chemistry.org
Table 3: Orthogonal Compatibility of the Boc Group
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to Boc Cleavage (Acid) | Boc Stability to Cleavage Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | - | - |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable | Stable |
| Carboxybenzyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Stable | Stable |
| Benzyl (B1604629) | Bn | H₂, Pd/C (Hydrogenolysis) | Stable | Stable |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (TBAF) | Labile | Stable |
Computational and Mechanistic Investigations
Density Functional Theory (DFT) Studies of Reactivity and Conformation
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules like (R)-N-Boc-2-aminobutylamine. DFT calculations allow for the prediction of the most stable three-dimensional arrangements of atoms (conformations) and provide insights into the molecule's intrinsic reactivity.
Conformational analysis is crucial as the spatial arrangement of the aminobutyl chain and the bulky tert-butoxycarbonyl (Boc) protecting group dictates how the molecule interacts with other reagents and biological targets. DFT studies typically involve a potential energy surface scan, where the energy of the molecule is calculated as a function of the rotation around key single bonds, such as the C-C and C-N bonds of the butylamine (B146782) backbone. These calculations help identify local energy minima corresponding to stable conformers (e.g., anti, gauche). The bulky N-Boc group significantly influences the conformational preferences, often creating steric hindrance that disfavors certain arrangements and stabilizes others.
Beyond structure, DFT is used to probe chemical reactivity through the calculation of various molecular descriptors. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, DFT can pinpoint which atoms have the highest electron density and are most susceptible to electrophilic attack, or which are most electron-deficient and prone to nucleophilic attack. This information is invaluable for predicting reaction outcomes and designing synthetic pathways. researchgate.net
Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound This table illustrates the type of data generated from DFT conformational analysis. Values are representative.
| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Anti | ~180° | 0.00 | Most stable, lowest steric hindrance |
| Gauche (+) | ~+60° | 0.85 | Slightly higher energy due to steric interaction |
| Gauche (-) | ~-60° | 0.92 | Slightly higher energy due to steric interaction |
Molecular Docking and Binding Affinity Predictions for Ligand Design (if applicable to derivatives)
This compound serves as a valuable chiral building block for the synthesis of more complex molecules intended as ligands for biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
In this context, derivatives of this compound would be designed and then virtually docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov Lower scores typically indicate a more favorable binding interaction.
The results provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, the primary amine of the parent compound (after deprotection of the Boc group) or other functional groups added to the scaffold could form critical hydrogen bonds with amino acid residues like serine or arginine in the active site. nih.gov By analyzing these interactions, medicinal chemists can rationally modify the ligand's structure to improve its binding affinity and selectivity. For instance, adding a fluorinated group might enhance binding affinity, a strategy that has proven successful for other classes of ligands. nih.gov
Table 2: Representative Molecular Docking Results for Hypothetical Derivatives This table shows simulated docking data for a series of ligands derived from the (R)-2-aminobutylamine scaffold targeting a hypothetical kinase.
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative-1 | Phenyl group | -7.5 | Tyr355, Arg120 (H-bond) |
| Derivative-2 | 4-Fluorophenyl group | -8.2 | Tyr355, Arg120 (H-bond), Phe412 (π-π) |
| Derivative-3 | Indole group | -9.1 | Trp387 (π-π), Ser530 (H-bond), Arg120 (H-bond) |
Mechanistic Elucidation of Reactions Involving this compound
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal. researchgate.net Understanding the mechanisms of reactions involving this compound is key to its effective use.
The primary reactivity centers are the N-Boc protected secondary amine and the free primary amine. The Boc group is generally stable towards bases and many nucleophiles in intermolecular reactions. sci-hub.se However, its most characteristic reaction is its cleavage under acidic conditions. The mechanism of acid-catalyzed deprotection typically involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then decomposes into isobutylene (B52900) and a proton. This process generates a carbamic acid intermediate that readily decarboxylates to yield the free secondary amine.
The primary amine of this compound is a potent nucleophile and can participate in a wide range of reactions, such as acylation, alkylation, and condensation reactions. The Boc group at the adjacent nitrogen prevents these reactions from occurring at that site, allowing for selective functionalization of the primary amine. Furthermore, the N-Boc group itself can exhibit intramolecular reactivity, participating in cyclization reactions under certain conditions to form five- or six-membered rings, a feature that can be exploited in complex synthetic strategies. researchgate.netsci-hub.se
Table 3: Common Reactions and Mechanistic Features
| Reaction Type | Reagent(s) | Reactive Site | Mechanistic Note |
|---|---|---|---|
| Boc Deprotection | TFA or HCl | N-Boc group | Acid-catalyzed cleavage via tert-butyl cation formation. |
| Acylation | Acetyl Chloride, Base | Primary Amine (-NH2) | Nucleophilic acyl substitution. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Primary Amine (-NH2) | Formation of an imine intermediate followed by reduction. |
| Rhodium-Catalyzed Coupling | Arylboroxine, Rh catalyst | N-Boc group | Direct conversion of the N-Boc protected amine to a secondary amide. organic-chemistry.org |
Stereochemical Outcome Prediction and Analysis
The presence of a defined stereocenter at the C2 position is the most critical feature of this compound. This inherent chirality makes it a valuable building block in asymmetric synthesis, where the goal is to create new stereocenters with a high degree of control.
When this compound is used in a reaction that generates a new stereocenter, the existing (R)-stereocenter can influence the stereochemical outcome. This phenomenon, known as substrate-controlled diastereoselection, arises because the chiral center makes the two faces of a nearby prochiral group (like a carbonyl or an imine) diastereotopic. A reagent will preferentially attack one face over the other due to differences in steric hindrance, leading to the formation of one diastereomer in excess. For example, in the addition of a nucleophile to an imine formed from the primary amine, the bulky Boc-protected aminobutyl group will direct the nucleophile to the less hindered face.
Computational methods, including DFT, can be employed to predict and analyze the stereochemical outcome of such reactions. By calculating the energies of the different transition states leading to the possible diastereomeric products, chemists can predict which pathway is lower in energy and therefore which diastereomer will be formed preferentially. researchgate.net These predictions can guide the choice of reagents and reaction conditions to maximize the diastereomeric excess (d.e.) of the desired product. In some cases, reactions involving chiral N-Boc protected starting materials have been shown to proceed with high enantiomeric excess and retention of configuration. researchgate.net
Table 4: Predicted Stereochemical Outcome for a Hypothetical Mannich Reaction This table illustrates how the chiral center can influence the formation of new stereocenters, with representative data.
| Reaction Condition | Transition State Energy (TS1) (kcal/mol) | Transition State Energy (TS2) (kcal/mol) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio |
|---|---|---|---|---|
| Uncatalyzed | 25.2 | 26.5 | (R,S) | 85:15 |
| Lewis Acid Catalyzed (TiCl4) | 22.1 | 24.8 | (R,S) | 97:3 |
| Organocatalyzed (Proline) | 23.5 | 22.0 | (R,R) | 10:90 |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Spectroscopic techniques provide profound insight into the molecular structure and electronic properties of (R)-N-Boc-2-aminobutylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and the chemical environment of each nucleus.
In ¹H NMR, the protons of the ethyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the aminomethyl group, and the nine equivalent protons of the tert-butyl group all exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the carbamate (B1207046) often appears as a broad singlet. nih.govlibretexts.org
¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in Key signals include those for the carbonyl carbon of the Boc group (around 155-156 ppm), the quaternary carbon of the tert-butyl group (around 78-80 ppm), and the distinct signals for the four carbons of the aminobutane chain. mdpi.comoregonstate.edu
To assess stereochemical purity, chiral solvating or derivatizing agents can be introduced. These agents interact differently with the (R) and (S) enantiomers, inducing separate signals in the NMR spectrum for each enantiomer, allowing for the determination of enantiomeric excess.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| C(O)NH | ~4.8-5.3 (broad s) | - | Chemical shift is variable and depends on concentration and solvent. pdx.edu |
| CH₃-CH₂ | ~0.9 (t) | ~10-12 | Triplet due to coupling with adjacent CH₂. |
| CH₃-CH₂ | ~1.5 (m) | ~28-30 | Multiplet due to coupling with CH₃ and CH. |
| CH-CH₂NH₂ | ~3.5 (m) | ~45-50 | Chiral center proton. |
| CH₂-NH₂ | ~2.8 (m) | ~40-45 | |
| C(CH₃ )₃ | ~1.45 (s) | ~28.5 | Singlet, 9 equivalent protons. |
| C (CH₃)₃ | - | ~79-81 | Quaternary carbon of the Boc group. |
| C =O | - | ~155-156 | Carbonyl carbon of the Boc group. |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular ion peak [M]⁺ confirms the compound's molecular mass.
The tert-butoxycarbonyl (Boc) protecting group dictates the primary fragmentation pathways. Common fragmentation patterns for N-Boc protected amines include the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire tert-butyl group (C₄H₉, 57 Da). doaj.org Another characteristic fragmentation is the loss of the entire Boc group (100 Da) or CO₂ (44 Da) from fragments that have already lost isobutylene. doaj.org Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines, leading to the formation of stable iminium ions. miamioh.edulibretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Mass/Charge) | Neutral Loss | Description |
| [M-C₄H₈]⁺ | M - 56 | Isobutylene | Loss of isobutylene from the Boc group via a McLafferty-type rearrangement. doaj.orgreddit.com |
| [M-C₄H₉]⁺ | M - 57 | tert-butyl radical | Loss of the tert-butyl radical. |
| [M-C₅H₉O₂]⁺ | M - 101 | Boc group radical | Loss of the entire Boc group. |
| [CH₂NH-Boc]⁺ | 130 | C₃H₇ radical | Alpha-cleavage with loss of the propyl group. |
| [M-C₂H₅]⁺ | M - 29 | Ethyl radical | Alpha-cleavage with loss of the ethyl group. |
| [C₄H₉]⁺ | 57 | - | tert-butyl cation, a very common fragment for Boc-protected compounds. doaj.org |
UV-Vis Spectroscopy for Reaction Monitoring or Ligand Complexation
This compound itself lacks a significant chromophore, meaning it does not absorb light in the ultraviolet-visible (UV-Vis) region (typically 200-800 nm). researchgate.net Therefore, direct UV-Vis spectroscopy is not suitable for its quantification or routine identification.
However, its utility emerges in indirect applications. For instance, if the compound is reacted with a chromophoric reagent, the progress of the reaction can be monitored by observing the appearance of the product's absorbance or the disappearance of the reagent's absorbance. yakhak.orgresearchgate.net Similarly, if this compound is used as a ligand to form a complex with a metal ion or another molecule that has a distinct UV-Vis spectrum, the formation of the complex can be tracked spectroscopically. Derivatization with a UV-active tag, such as a nitrobenzoxadiazole (NBD) group, can be employed to make the molecule detectable by UV-Vis, which is particularly useful in conjunction with chromatographic techniques. yakhak.orgresearchgate.net
Chromatographic Techniques for Enantiomeric Purity and Separation
Chromatography is the definitive method for separating the enantiomers of N-Boc-2-aminobutylamine and accurately determining the enantiomeric purity of the (R)-form.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. mdpi.comamericanpharmaceuticalreview.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.
For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. yakhak.orgresearchgate.net These columns, such as Chiralpak® and Chiralcel® series, provide a chiral environment through their helical polymer structures, enabling separation based on interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. yakhak.org Method development involves optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like 2-propanol), flow rate, and column temperature to achieve baseline resolution of the enantiomeric peaks. yakhak.org
An alternative "indirect" method involves derivatizing the amine with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov
Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chiral Selector | Typical Application |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net |
| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | Separation of compounds with aromatic groups. |
| Crown Ether-based | Chiral crown ethers | Specifically effective for primary amines and amino acids. |
| Cyclodextrin-based | Derivatized α-, β-, or γ-cyclodextrins | Enantioseparation based on inclusion complexation. |
Gas Chromatography (GC) with Chiral Stationary Phases (if applicable)
Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, provided the analyte is sufficiently volatile and thermally stable. gcms.cz For a compound like this compound, direct analysis can be challenging due to the polar N-H bonds which can cause peak tailing.
Therefore, derivatization is often employed to block the active hydrogens and increase volatility. The amine can be acylated, for example, with trifluoroacetic anhydride, to produce a more volatile derivative suitable for GC analysis. wiley.com The derivatized compound is then injected onto a GC column containing a CSP, often based on derivatized cyclodextrins. The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. The temperature program of the GC oven is a critical parameter that must be optimized to achieve separation. wiley.com
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional map of electron density within a single crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, meaning that the intensities of diffraction spots from crystal planes (hkl) are not identical to those from their inverse counterparts (-h-k-l). desy.de By carefully measuring these intensity differences, known as Bijvoet pairs, the true handedness or absolute stereochemistry of the molecule can be established. chemicalbook.com For organic molecules composed primarily of light atoms like carbon, nitrogen, and oxygen, modern diffractometers and computational methods, such as the calculation of the Flack parameter, enable reliable assignment even without the presence of a heavy atom. nih.govresearchgate.net
While specific crystallographic data for this compound is not widely reported in publicly available literature, the process would involve growing a high-quality single crystal of the compound. This crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed. The analysis would yield a structural model confirming the (R) configuration at the chiral center and detailing the preferred conformation of the butylamine (B146782) chain and the orientation of the bulky tert-butyloxycarbonyl (Boc) protecting group in the crystal lattice. This solid-state conformational data is crucial for computational modeling and understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 1: Illustrative Crystallographic Data Report for a Chiral Compound
| Parameter | Example Value | Description |
| Chemical Formula | C₉H₂₀N₂O₂ | The elemental composition of the molecule. |
| Formula Weight | 188.27 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group required for a chiral molecule to crystallize as a single enantiomer. |
| Unit Cell Dimensions | a = 5.5 Å, b = 8.2 Å, c = 12.5 Å | The lengths of the edges of the smallest repeating unit of the crystal lattice. |
| Volume | 563.75 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.05(7) | A value close to zero confirms the correctness of the assigned absolute configuration. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Other Advanced Techniques for Materials Characterization
When this compound is incorporated as a chiral building block into novel materials, such as chiral polymers, a suite of advanced analytical techniques is employed to characterize their properties. nih.govnih.gov These methods provide critical information on the thermal stability, phase behavior, and morphology of the resulting materials.
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of a material. The technique involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data reveals the temperatures at which the material degrades. For a polymer synthesized using this compound, TGA would identify the onset of decomposition, which is a critical parameter for determining the material's processing window and service temperature limits. For instance, the analysis might show an initial mass loss corresponding to the cleavage of the thermally labile Boc group, followed by the decomposition of the polymer backbone at higher temperatures.
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for investigating the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.netsemanticscholar.org For a chiral polymer derived from this compound, the Tg would indicate the transition from a rigid, glassy state to a more flexible, rubbery state. semanticscholar.org This information is vital for understanding the mechanical properties and potential applications of the polymer.
Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology and microstructure of materials at high magnification. The technique scans the sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. For a novel material incorporating this compound, SEM could be used to examine the structure of films or fibers, identify the presence of pores, or characterize the morphology of polymer blends. nih.gov
These techniques, when used in combination, provide a comprehensive understanding of the structure-property relationships in new materials, guiding their development for specialized applications such as enantioselective separations or chiral catalysis. semanticscholar.org
Table 2: Representative Thermal Properties of Chiral Polymers
| Polymer Type | Glass Transition (Tg) | Decomposition Temp. (TGA) | Analytical Technique | Potential Application |
| Chiral Polynorbornene semanticscholar.org | -30 to 139 °C | > 300 °C | DSC, TGA | Enantioselective membranes, Chiral stationary phases |
| Chiral Polyamide nih.gov | ~150 °C | > 350 °C | DSC, TGA | High-performance engineering plastics |
| Hypothetical Polyurea from this compound | ~120 °C | > 250 °C | DSC, TGA | Chiral catalysts, specialty coatings |
Future Perspectives in R N Boc 2 Aminobutylamine Research
Development of Green Chemistry Approaches for its Synthesis
The imperative for environmentally benign chemical processes has spurred the development of green chemistry approaches for the synthesis of chiral molecules like (R)-N-Boc-2-aminobutylamine. Future research in this area is expected to focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
One of the most promising avenues is the application of biocatalysis . Enzymes, operating under mild conditions in aqueous media, offer unparalleled stereoselectivity. For the synthesis of chiral amines, enzymes such as transaminases, imine reductases, and amine dehydrogenases are particularly relevant. Transaminases, for instance, can catalyze the asymmetric amination of a corresponding ketone precursor to furnish the desired (R)-amine stereocenter with high enantiomeric excess. The use of engineered enzymes with tailored substrate specificities could provide a direct and highly efficient route to this compound, significantly reducing the reliance on traditional, often metal-based, catalytic systems.
| Green Chemistry Approach | Key Advantages | Potential for this compound Synthesis |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, aqueous media, reduced waste. | Direct asymmetric synthesis of the chiral amine core from a ketone precursor. |
| Greener Boc-Protection | Catalyst-free or recyclable catalysts, use of environmentally benign solvents (e.g., water). | Sustainable and efficient selective protection of the amino groups. |
| Tandem/One-Pot Reactions | Increased efficiency, reduced workup steps, less solvent waste. | Combination of asymmetric amination and Boc-protection in a single step. |
Expansion of Synthetic Applications in Emerging Fields
The unique structural attributes of this compound make it a highly attractive building block for the synthesis of complex molecules in various emerging fields of chemical science. Its ability to introduce a specific stereocenter and provide two distinct points for further functionalization is of particular value.
In the field of medicinal chemistry , chiral diamines are crucial components of many biologically active compounds. The (R)-2-aminobutyl moiety can serve as a key pharmacophore, interacting with specific biological targets. The Boc-protected amine allows for the sequential introduction of different substituents, enabling the synthesis of diverse libraries of compounds for drug discovery. Future applications could see this compound incorporated into novel antibiotics, antiviral agents, or anticancer drugs, where the stereochemistry of the diamine is critical for therapeutic efficacy.
Peptide synthesis is another area where this compound is expected to find broader application. The incorporation of unnatural amino acids and chiral building blocks into peptides can enhance their proteolytic stability and conformational properties. This compound can be used to create peptide mimics or to introduce specific structural constraints. The differential protection of the two amino groups allows for its integration into a peptide chain via one amine, while the other remains available for further modification, such as the attachment of labels, imaging agents, or drug payloads.
Design of Novel Asymmetric Catalytic Systems Utilizing its Chiral Features
The chiral nature of this compound makes it an excellent candidate for the development of novel asymmetric catalysts. Chiral diamines have a long and successful history as ligands in transition metal catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical transformations.
Future research will likely focus on the synthesis of new chiral ligands derived from this compound. By modifying the amino groups with different coordinating moieties, such as phosphines, pyridines, or oxazolines, a diverse library of ligands can be created. These ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, or copper, to generate catalysts for asymmetric hydrogenation, C-C bond formation, and other important reactions. The stereocenter in the aminobutylamine backbone will play a crucial role in creating a chiral environment around the metal center, thereby controlling the stereochemical outcome of the catalyzed reaction.
Beyond its use as a ligand, this compound and its derivatives could also function as organocatalysts . Chiral primary and secondary amines are known to be effective organocatalysts for various transformations, such as aldol (B89426) and Michael reactions. The presence of two amino groups with different basicities and steric environments in derivatives of this compound could lead to novel bifunctional catalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner.
| Catalytic System | Design Principle | Potential Applications |
| Chiral Metal-Ligand Complexes | Modification of the amino groups to create bidentate or polydentate ligands for transition metals. | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |
| Organocatalysts | Derivatization to create bifunctional catalysts with both acidic and basic sites. | Enantioselective aldol reactions, Michael additions, Mannich reactions. |
Theoretical and Computational Advancements for Reaction Design
The rational design of synthetic routes and catalytic systems can be significantly accelerated by the use of theoretical and computational methods. For a chiral molecule like this compound, computational chemistry can provide valuable insights into its reactivity and its role in asymmetric catalysis.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. This allows for the prediction of stereochemical outcomes and the elucidation of reaction mechanisms. For example, when designing a new chiral ligand based on this compound, DFT can be used to predict which ligand-metal complex will provide the highest enantioselectivity for a given reaction. This in silico screening approach can save significant time and resources compared to a purely experimental trial-and-error approach.
Machine learning (ML) is another powerful computational tool that is finding increasing application in chemistry. By training ML models on existing experimental data, it is possible to develop predictive models for reaction outcomes. For instance, a model could be developed to predict the enantiomeric excess of a reaction catalyzed by a series of related chiral diamine ligands. This would allow for the rapid identification of the most promising ligand candidates from a large virtual library, including derivatives of this compound.
The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new applications and more efficient synthetic routes for this compound. These in silico tools will enable researchers to navigate the vast chemical space of possible reactions and catalysts with greater precision and efficiency.
Q & A
Basic: What are the key synthetic methodologies for preparing (R)-N-Boc-2-aminobutylamine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine in 2-aminobutylamine. A standard approach includes:
- Step 1: Reacting 2-aminobutylamine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., NaOH/THF) at 0–25°C to selectively protect the primary amine .
- Step 2: Purification via flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to isolate the Boc-protected product.
- Purity Validation: Confirm purity (>97%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) to identify Boc group signals (9H singlet at δ 1.43 ppm) and amine protons (δ 1.5–2.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and tert-butyl carbons .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 189.2) .
- Purity Assessment: Reverse-phase HPLC (UV detection at 210 nm) with retention time comparison against standards .
Advanced: How should researchers address discrepancies between experimental and theoretical spectral data for this compound?
Methodological Answer:
- Step 1: Replicate synthesis and characterization to rule out procedural errors.
- Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
- Step 3: Investigate potential impurities (e.g., di-Boc byproducts) via LC-MS or TLC.
- Step 4: Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl stretch ~1700 cm⁻¹) .
- Resource: Apply iterative research models (e.g., Stewart’s stages: problem development → data integration) to systematically troubleshoot .
Advanced: What strategies preserve stereochemical integrity during Boc deprotection in complex syntheses?
Methodological Answer:
- Acid Selection: Use mild acids (e.g., TFA in DCM at 0°C) to avoid racemization. Harsher conditions (HCl/dioxane) may degrade chiral centers .
- Monitoring: Track deprotection via in-situ FTIR (loss of Boc C=O stretch) or LC-MS.
- Stabilization: After deprotection, immediately neutralize with weak bases (e.g., NaHCO₃) and proceed to next reaction step to minimize amine oxidation .
Basic: What are optimal storage conditions for this compound?
Methodological Answer:
- Temperature: Store at 0–6°C in airtight containers to prevent Boc group hydrolysis .
- Solubility Considerations: Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., MeOH) to limit degradation .
- Stability Data: The compound has a predicted density of 0.972 g/cm³ and pKa of 12.51, indicating stability in neutral, non-aqueous environments .
Advanced: How does the stereochemistry of this compound influence its application in chiral catalyst design?
Methodological Answer:
- Chiral Ligand Synthesis: The (R)-configuration enables asymmetric induction in transition-metal catalysts (e.g., Ru or Pd complexes). Example: Use in β-amino alcohol ligands for enantioselective ketone reductions .
- Mechanistic Insight: Stereochemical retention during coupling reactions (e.g., EDC/HOBt-mediated peptide bonds) is critical for bioactive molecule synthesis. Monitor via polarimetry or chiral HPLC .
- Case Study: Compare reaction outcomes using (R)- vs. (S)-enantiomers to quantify enantiomeric excess (ee) and optimize catalyst design .
Advanced: What statistical or computational tools are recommended for analyzing contradictory stability data across studies?
Methodological Answer:
- Data Integration: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, temperature) causing stability discrepancies .
- Computational Modeling: Use DFT calculations (Gaussian09, B3LYP/6-31G*) to predict Boc group hydrolysis kinetics under varying pH .
- Validation: Cross-reference experimental degradation rates (TGA/DSC) with simulated data to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
